

4-Bromo-2,3-dimethylaniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylaniline**

Cat. No.: **B1292490**

[Get Quote](#)

CAS Number: 22364-25-6

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in various fields of organic synthesis.^[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, provides a unique combination of steric and electronic properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the available technical data for **4-Bromo-2,3-dimethylaniline**, with a focus on its chemical properties, synthesis, and potential applications. While this compound is noted as an intermediate in the synthesis of polymers and organometallic compounds, and has been studied for enzyme inhibition, specific details regarding its role in drug development and biological signaling pathways are not extensively documented in publicly available literature.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Bromo-2,3-dimethylaniline** is presented below. It is important to note that some of these properties are computed and may differ slightly from experimentally determined values.

Property	Value	Source
CAS Number	22364-25-6	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₀ BrN	--INVALID-LINK--
Molecular Weight	200.08 g/mol	--INVALID-LINK--
IUPAC Name	4-bromo-2,3-dimethylaniline	--INVALID-LINK--
Physical Form	Solid or liquid	--INVALID-LINK--
Purity	≥98%	--INVALID-LINK--, --INVALID-LINK--
Topological Polar Surface Area (TPSA)	26.02 Å ²	--INVALID-LINK--
logP (Computed)	2.64814	--INVALID-LINK--
Hydrogen Bond Donors	1	--INVALID-LINK--
Hydrogen Bond Acceptors	1	--INVALID-LINK--
Rotatable Bonds	0	--INVALID-LINK--

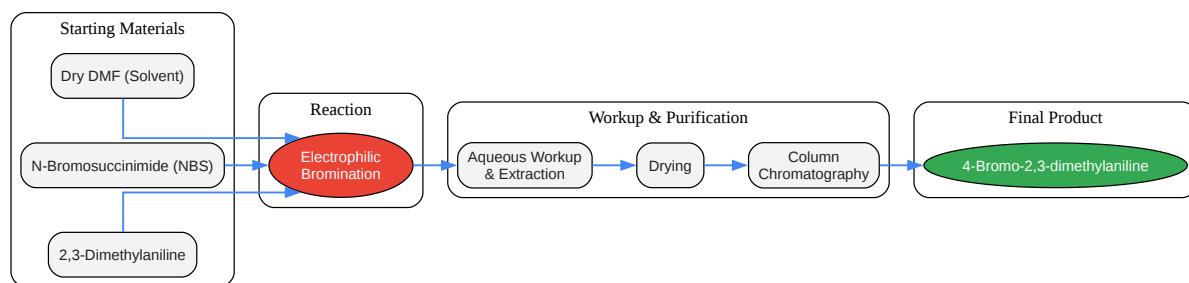
Synthesis

The primary synthetic route to **4-Bromo-2,3-dimethylaniline** involves the electrophilic bromination of 2,3-dimethylaniline.

General Experimental Protocol: Bromination of 2,3-dimethylaniline

A detailed, step-by-step experimental protocol for the synthesis of **4-Bromo-2,3-dimethylaniline** is not readily available in peer-reviewed literature. However, a general procedure can be inferred from the synthesis of similar compounds and available product descriptions. The following is a generalized protocol and should be optimized for specific laboratory conditions.

Materials:


- 2,3-dimethylaniline
- N-Bromosuccinimide (NBS)
- Dry Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Dichloromethane (or other suitable eluents)

Procedure:

- Dissolve 2,3-dimethylaniline in dry DMF in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a solution of N-Bromosuccinimide (1.0 to 1.1 equivalents) in dry DMF to the cooled solution of 2,3-dimethylaniline.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

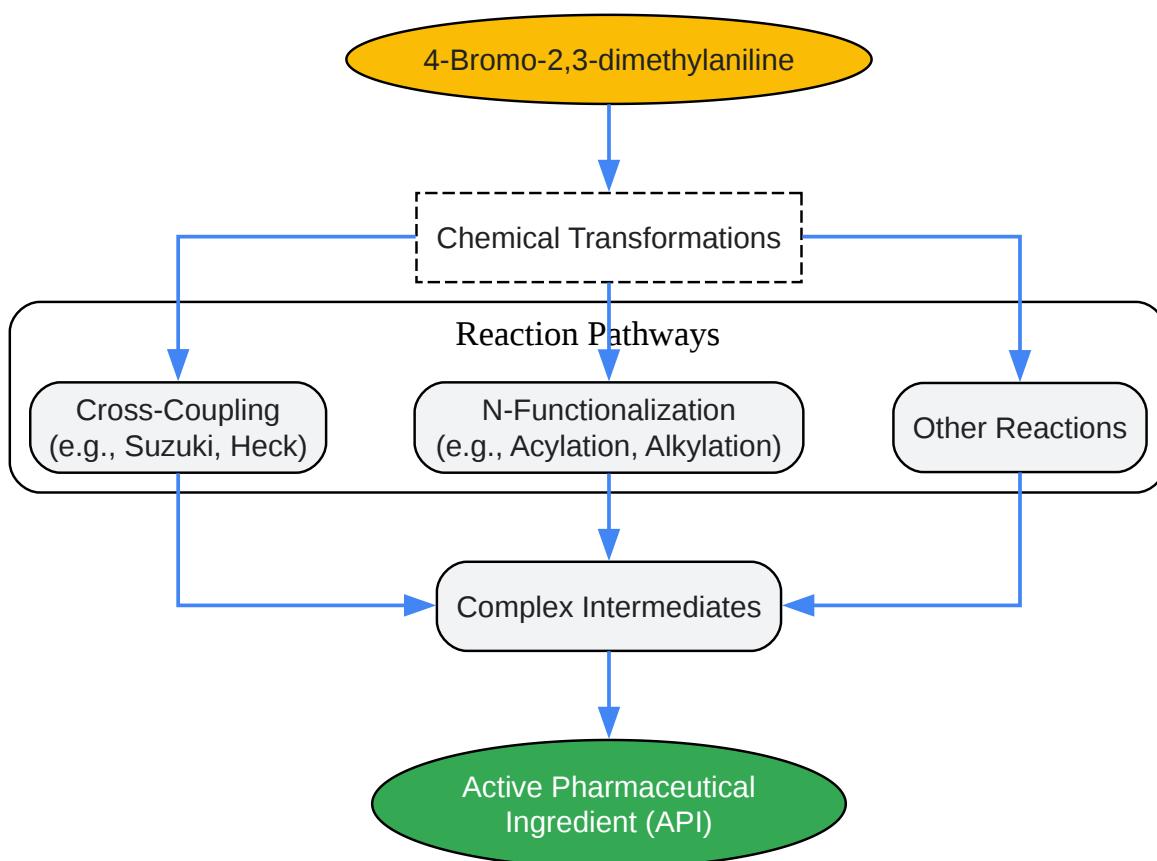
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane or ethyl acetate).
- Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure **4-Bromo-2,3-dimethylaniline**.

Note: The regioselectivity of the bromination can be influenced by the reaction conditions. The formation of other isomers and di-brominated byproducts is possible.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2,3-dimethylaniline**.

Spectroscopic Data


Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry) for **4-Bromo-2,3-dimethylaniline** are not readily available in the public domain. The following table summarizes the available spectral information.

Technique	Data Availability	Source
¹ H NMR	No experimental data found.	-
¹³ C NMR	No experimental data found.	-
Mass Spectrometry (GC-MS)	Spectrum available.	--INVALID-LINK--
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available.	--INVALID-LINK--

Applications in Research and Drug Development

Substituted anilines are a critical class of intermediates in the pharmaceutical industry, serving as precursors for a wide range of therapeutic agents.^[2] While the broader class of bromoanilines is utilized in the synthesis of drugs targeting conditions in oncology, infectious diseases, and cardiovascular health, specific examples of the use of **4-Bromo-2,3-dimethylaniline** in the synthesis of a marketed drug are not documented in available literature. ^{[3][4]}

The general utility of bromoaniline derivatives in drug synthesis often involves leveraging the bromine atom as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.

[Click to download full resolution via product page](#)

Caption: Potential synthetic utility in drug development.

Biological Activity and Signaling Pathways

There is limited information available regarding the specific biological activity of **4-Bromo-2,3-dimethylaniline**. It has been generally noted in a commercial context that the compound has been studied for its role in enzyme inhibition, though no specific enzymes or detailed mechanistic studies are provided.^[1] At present, there is no publicly available data to suggest the involvement of **4-Bromo-2,3-dimethylaniline** in any specific biological signaling pathways.

Safety and Handling

4-Bromo-2,3-dimethylaniline is classified as a hazardous substance. The following table summarizes the GHS hazard statements.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-2,3-dimethylaniline is a chemical intermediate with potential applications in various areas of chemical synthesis. While its general properties and a conceptual synthetic route are known, a significant gap exists in the publicly available, detailed experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, specific applications in drug development, and biological activity. Further research and publication in these areas would be beneficial to fully elucidate the potential of this compound for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbino.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2,3-dimethylaniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292490#4-bromo-2-3-dimethylaniline-cas-number-22364-25-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com